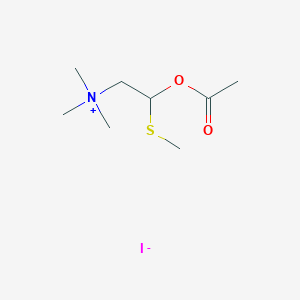

Acetyl-beta-(methylthio)choline

Description

Historical and Current Perspectives on its Development and Research Utility

The development of Acetyl-beta-(methylthio)choline is rooted in the broader history of creating synthetic substrates for cholinesterase assays. Following the discovery of acetylcholine's role in neurotransmission, researchers sought stable and easily detectable analogues to study the enzymes that regulate its activity. researchgate.net Thiocholine (B1204863) esters, a class to which this compound belongs, emerged as valuable tools. The substitution of the ester oxygen with a sulfur atom allows for a distinct method of detection in research settings. nih.gov

Historically, various thiocholine esters were synthesized to explore their utility in cholinesterase assays, such as the Ellman reaction. nju.edu.cn This includes compounds like acetylthiocholine (B1193921) and butyrylthiocholine. nih.gov this compound is one such analogue, designed to investigate how structural modifications influence the interaction with cholinesterases. nih.gov Its primary research utility lies in its role as a substrate in in vitro studies to determine the activity and substrate specificity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Structural Chemistry and Analogy to Acetylcholine (B1216132): Implications for Research

The structure of this compound is analogous to acetylcholine, with two key modifications that have significant implications for its use in research.

Thioester Bond: The ester oxygen of acetylcholine is replaced by a sulfur atom, creating a thioester. This substitution alters the electronic properties of the carbonyl group and makes the compound susceptible to different rates of hydrolysis by cholinesterases. nih.gov This feature is exploited in research as the hydrolysis of the thioester bond releases a thiol-containing product, thiocholine, which can be easily quantified using specific colorimetric reagents. nih.gov

Beta-Methyl Group: The presence of a methyl group on the beta-carbon of the choline (B1196258) moiety introduces steric hindrance. This modification is known to affect the rate of hydrolysis by different types of cholinesterases. Specifically, acetylcholinesterase (AChE) hydrolyzes substrates with a beta-methyl group, like acetyl-β-methylcholine, albeit more slowly than acetylcholine, while butyrylcholinesterase (BChE) has very little to no activity on such compounds. nih.gov This selectivity makes this compound a potentially useful tool for distinguishing between AChE and BChE activity in biological samples.

The conformational flexibility and preferred conformations of choline esters are crucial for their interaction with the active sites of enzymes. nih.gov The specific geometry of this compound, influenced by its thioester and beta-methyl group, dictates its binding affinity and orientation within the active site gorge of cholinesterases. nih.govnih.gov

| Property | Acetylcholine | This compound |

|---|---|---|

| Molecular Formula | C₇H₁₆NO₂⁺ | C₈H₁₈NOS⁺ |

| Key Structural Features | Ester of acetic acid and choline | Thioester of acetic acid and beta-methylthiocholine |

| Bond at Cleavage Site | Ester bond (C-O) | Thioester bond (C-S) |

| Distinguishing Group | - | Beta-methyl group on the choline moiety |

Classification as a Cholinergic Agent and its Significance in Research Paradigms

This compound is classified as a cholinergic agent, specifically a parasympathomimetic compound that acts as a substrate for cholinesterases. Cholinergic agents are substances that produce, alter, or release acetylcholine, or mimic its behavior at one or more of the body's cholinergic receptors.

The significance of this compound in research paradigms lies in its utility as a selective substrate. The study of cholinesterase activity is fundamental to understanding the cholinergic system and its role in various physiological and pathological processes. There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which differ in their substrate specificity. nih.gov

Acetylcholinesterase (AChE): Primarily found at neuromuscular junctions and cholinergic synapses in the brain, AChE is highly specific for acetylcholine. nih.gov

Butyrylcholinesterase (BChE): Found in plasma, liver, and the nervous system, BChE has a broader substrate specificity and can hydrolyze larger choline esters. nih.gov

The structural features of this compound, particularly the beta-methyl group, make it a poor substrate for BChE, while it can still be hydrolyzed by AChE. nih.gov This selectivity allows researchers to specifically measure AChE activity in samples that contain both enzymes, without the need for BChE-specific inhibitors. This is crucial in research aimed at identifying and characterizing new cholinesterase inhibitors, which are of interest for the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov

| Substrate | Acetylcholinesterase (AChE) Hydrolysis Rate | Butyrylcholinesterase (BChE) Hydrolysis Rate |

|---|---|---|

| Acetylcholine | High | Moderate |

| Butyrylcholine (B1668140) | Very Low | High |

| Acetyl-β-methylcholine | Moderate | Negligible |

| This compound (inferred) | Moderate | Negligible |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

76721-90-9 |

|---|---|

Formule moléculaire |

C8H18INO2S |

Poids moléculaire |

319.21 g/mol |

Nom IUPAC |

(2-acetyloxy-2-methylsulfanylethyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C8H18NO2S.HI/c1-7(10)11-8(12-5)6-9(2,3)4;/h8H,6H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

LORWSVWIYAMABC-UHFFFAOYSA-M |

SMILES |

CC(=O)OC(C[N+](C)(C)C)SC.[I-] |

SMILES canonique |

CC(=O)OC(C[N+](C)(C)C)SC.[I-] |

Synonymes |

acetyl-beta-(methylthio)choline |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Reactivity in Research Applications

Chemical Synthesis Pathways for Acetyl-beta-(methylthio)choline and its Derivatives

The synthesis of this compound iodide, a quaternary ammonium (B1175870) salt, is a cornerstone for its application in enzymatic studies. guidechem.com While detailed, step-by-step synthetic procedures are often proprietary and vary between laboratories, the general approach involves the quaternization of a suitable amino alcohol precursor, followed by acetylation. The precursor, beta-(methylthio)ethyl alcohol, is first synthesized. This intermediate then reacts with a methylating agent, such as methyl iodide, to form the quaternary ammonium iodide salt. The final step involves the acetylation of the hydroxyl group, typically using acetic anhydride (B1165640) or acetyl chloride, to yield the desired this compound iodide. The synthesis of acetylcholine (B1216132) itself follows a biologically analogous but chemically distinct pathway, where choline (B1196258) and acetyl coenzyme A are enzymatically combined by choline acetyltransferase. nih.gov

Enzymatic Hydrolysis by Cholinesterases: In-depth Mechanistic and Kinetic Studies

This compound serves as a valuable substrate for studying the kinetics of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The hydrolysis of this substrate by these enzymes results in the formation of thiocholine (B1204863) and an acetate (B1210297) group. duke.edu The rate of this reaction can be monitored by various analytical methods, providing insights into the catalytic mechanisms of these crucial enzymes. researchgate.netnih.gov The fundamental reaction follows the Michaelis-Menten kinetic model, where the enzyme and substrate form a temporary complex, which then breaks down to release the products and the free enzyme. nih.gov

Substrate Specificity and Catalytic Efficiency with Acetylcholinesterase (AChE)

Acetylcholinesterase, a key enzyme in the nervous system, is responsible for the rapid degradation of the neurotransmitter acetylcholine. nih.gov The enzyme's active site contains a catalytic triad (B1167595) and an anionic site that specifically recognize and bind the choline moiety of its substrates. youtube.com this compound acts as a surrogate for acetylcholine, allowing for the study of AChE activity. The hydrolysis of this substrate by AChE is a rapid process, essential for terminating synaptic transmission. duke.edu

Detailed kinetic studies have been performed to quantify the efficiency of AChE in hydrolyzing various substrates. These studies typically determine the Michaelis constant (K_M), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).

| Substrate | Enzyme | K_M (mM) | V_max (µM/s) |

| Acetyl-β-methylcholine | Acetylcholinesterase | 3.32 | Not Specified |

Substrate Specificity and Catalytic Efficiency with Butyrylcholinesterase (BChE)

Butyrylcholinesterase, also known as pseudocholinesterase, is another important cholinesterase found in various tissues, including the nervous system. nih.govresearchgate.net While it can hydrolyze acetylcholine, BChE exhibits a broader substrate specificity compared to AChE. researchgate.net The active site of BChE is larger, allowing it to accommodate bulkier substrates. researchgate.net

The hydrolysis of acetylthiocholine (B1193921), a compound closely related to this compound, by BChE has been a subject of detailed kinetic analysis. These studies provide crucial information on the enzyme's catalytic efficiency.

| Substrate | Enzyme | K_M (mM) | V_max (µM/s) |

| Acetylthiocholine | Butyrylcholinesterase | 0.43 | 0.42 |

Note: This data is for acetylthiocholine, a commonly used substrate in BChE kinetic studies. researchgate.net

Comparative Hydrolysis Kinetics Across Cholinesterase Isozymes and Species

The rates and mechanisms of hydrolysis of choline esters can vary significantly between different cholinesterase isozymes (AChE and BChE) and across different species. These differences are attributed to variations in the amino acid sequences and, consequently, the three-dimensional structures of the active sites of the enzymes. For instance, a study comparing the hydrolysis of acetylcholine and acetyl-beta-methylcholine in the superior cervical ganglion of cats highlighted these kinetic differences both in vivo and in vitro. nih.gov The use of substrates like this compound allows researchers to probe these subtle but functionally important distinctions.

Interactions with Cholinesterase Inhibitors in Experimental Systems

Cholinesterase inhibitors are compounds that block the activity of AChE and BChE, leading to an accumulation of acetylcholine in the synaptic cleft. nih.gov These inhibitors are of significant interest in pharmacology and toxicology. mdedge.comnih.gov Experimental systems utilizing substrates like this compound are instrumental in screening and characterizing the potency and mechanism of action of these inhibitors. By measuring the reduction in the rate of substrate hydrolysis in the presence of an inhibitor, researchers can determine its inhibitory constant (K_i), a key parameter for drug development.

The interaction between cholinesterase inhibitors and the enzymes can be reversible or irreversible. sigmaaldrich.com Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors, such as certain organophosphates, form a stable covalent bond with the enzyme, leading to long-lasting inhibition. nih.gov The study of these interactions is critical for understanding the therapeutic effects and potential toxicity of various compounds. japsonline.commedicinenet.com

Elucidation of Biological Mechanisms and Pharmacological Effects in Experimental Models

Role as a Cholinergic Agonist in Cellular and Subcellular Systems

Acetyl-beta-(methylthio)choline functions as a cholinergic agonist, meaning it mimics the action of the endogenous neurotransmitter, acetylcholine (B1216132) (ACh). youtube.comyoutube.com In cellular and subcellular systems, its primary mechanism involves direct binding to and activation of cholinergic receptors, which are broadly classified into two main types: nicotinic and muscarinic receptors. nih.govnih.gov

Nicotinic receptors are ligand-gated ion channels. youtube.com When an agonist like this compound binds to these receptors, it induces a conformational change that opens the channel, allowing the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+). nih.gov This influx leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). youtube.com This mechanism is fundamental to signal transmission at sites like the neuromuscular junction. nih.gov

Muscarinic receptors, in contrast, are G-protein coupled receptors (GPCRs). youtube.com The binding of this compound to muscarinic receptors initiates an intracellular signaling cascade. Depending on the receptor subtype (M1-M5), this can lead to various cellular effects. For instance, activation of M1, M3, and M5 receptors typically stimulates the phospholipase C pathway, leading to an increase in intracellular calcium and activation of protein kinase C. youtube.com Conversely, activation of M2 and M4 receptors generally inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels and modulating ion channel activity, which can result in inhibitory effects like slowing the heart rate. youtube.com Therefore, the compound's effect at a cellular level is dictated by the specific type and subtype of cholinergic receptor present on the cell.

Modulation of Neurotransmitter Systems in Preclinical Models

In preclinical models, the action of cholinergic agonists extends beyond direct postsynaptic activation to include the modulation of other neurotransmitter systems. Acetylcholine itself acts as a significant neuromodulator, influencing the release of various other neurotransmitters, including glutamate (B1630785), GABA, dopamine (B1211576), and even acetylcholine itself. nih.gov This is often achieved through the activation of presynaptic cholinergic receptors located on the axon terminals of other, non-cholinergic neurons. nih.gov

By acting as a cholinergic agonist, this compound is expected to replicate these modulatory functions in experimental settings. For example, the activation of presynaptic nicotinic receptors (specifically α7 and α4β2* subtypes) has been shown to enhance the release of glutamate and GABA, respectively. nih.gov Similarly, cholinergic signaling in brain regions like the ventral tegmental area and striatum can modulate dopamine release, which is critical for motor control and reward pathways. nih.gov The administration of this compound in preclinical models would therefore be anticipated to alter the state of these neuronal networks, not just by direct excitation or inhibition, but by tuning the release of other key neurotransmitters.

Receptor Binding Affinity and Ligand-Receptor Interaction Dynamics

The interaction between this compound and cholinergic receptors is governed by the principles of ligand-receptor binding dynamics. The binding sites for acetylcholine and its agonists are located within the extracellular domain of the receptor subunits. nih.gov For nicotinic receptors, these sites are found on the alpha (α) subunits, specifically in a pocket formed by several loops of the protein structure, which include key aromatic amino acid residues and a characteristic pair of cysteine residues (Cys 192-193). nih.gov

The binding of an agonist like this compound to this site is a competitive process. nih.gov It triggers a conformational change in the receptor protein, which results in the opening of the ion channel. nih.gov The affinity of the ligand for the receptor is determined by the precise fit and chemical interactions within this binding pocket. The presence of different subunits alongside the α-subunit (e.g., delta or gamma subunits) can create distinct binding pockets with different affinities for the same ligand. nih.gov

For muscarinic receptors, the binding dynamics involve interaction with a transmembrane G-protein coupled receptor, which leads to the activation of an associated G-protein and subsequent intracellular signaling. youtube.com While specific quantitative data on the binding affinity of this compound is not detailed in the provided context, its action as an agonist confirms a functional interaction with these receptor binding sites, sufficient to trigger a physiological response. The blockade of acetylcholine binding by various antagonists can occur through competitive inhibition at the same site or through allosteric interactions at a different site on the receptor, which changes the shape and affinity of the primary binding site. nih.gov

Impact on Synaptic Transmission and Neuromuscular Function in Experimental Preparations

In experimental preparations of the neuromuscular junction, this compound demonstrates a clear impact on synaptic transmission and muscle function. The neuromuscular junction is a specialized synapse where a motor neuron releases acetylcholine to trigger muscle contraction. youtube.comnih.gov

The process unfolds as follows:

An action potential arriving at the motor neuron terminal triggers the release of the neurotransmitter into the synaptic cleft. youtube.com

In an experimental setting, the application of this compound bypasses this step and directly introduces the agonist into the cleft.

The compound diffuses across the cleft and binds to nicotinic acetylcholine receptors concentrated on the postsynaptic membrane of the muscle fiber (the motor endplate). tmc.edu

This binding opens ion channels, leading to an influx of sodium ions and depolarization of the muscle cell membrane, known as the end-plate potential (EPP). tmc.edu

If this EPP reaches a sufficient threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates contraction. youtube.com

The duration of the signal is normally limited by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes acetylcholine in the synaptic cleft. nih.gov As an analog, the effect of this compound would also be influenced by its susceptibility to hydrolysis by AChE. Its application to neuromuscular preparations serves as a reliable method to induce and study muscle fiber depolarization and contraction, mimicking the natural action of acetylcholine.

Investigation in Experimental Disease Models (e.g., Respiratory Tract Reactivity, Gastric Lesions)

This compound has been utilized in experimental models to investigate physiological and pathological responses in various systems, notably the respiratory tract and the stomach.

In studies of respiratory tract reactivity, the compound was used to compare responses among healthy individuals, those with hay fever, and subjects with bronchial asthma. nih.govnih.gov Administration of the compound induced bronchoconstriction and a reduction in vital capacity across all groups. nih.gov However, the key finding was the profound hypersensitivity of asthmatic subjects. The asthmatic group exhibited a significantly greater reduction in vital capacity in response to the cholinergic agonist compared to both normal and hay fever groups, demonstrating the hallmark bronchial hyperreactivity characteristic of asthma. nih.gov

Table 1: Comparative Effect of Acetyl-beta-methyl choline (B1196258) on Vital Capacity Data synthesized from findings reported in Curry (1947).

| Subject Group | Observed Response to Acetyl-beta-methyl choline |

|---|---|

| Normal Subjects | Slight to moderate decrease in vital capacity. |

| Patients with Hay Fever | Slight to moderate decrease in vital capacity, similar to normal subjects. |

| Subjects with Bronchial Asthma | Marked and significant decrease in vital capacity, indicating hypersensitivity. nih.gov |

In gastroenterological research, early preclinical studies in monkeys used this compound to investigate its effect on gastric function. nih.govnih.gov These experiments demonstrated that the administration of the compound acts as a potent stimulus for gastric acid secretion. nih.gov This finding aligns with the known role of cholinergic (parasympathetic) stimulation in promoting digestive processes, including the release of gastric acid from parietal cells. This use in an experimental model helped to confirm the compound's function as a secretagogue in the gastric mucosa.

Diversified Applications in Biochemical, Neuroscientific, and Agricultural Research

Development and Validation as a Substrate for Cholinesterase Activity Assays

The primary application of acetyl-beta-(methylthio)choline is as a substrate in assays designed to measure the activity of cholinesterase enzymes, particularly acetylcholinesterase (AChE). ontosight.ai AChE is a critical enzyme that catalyzes the breakdown of acetylcholine (B1216132), thereby terminating nerve impulses at cholinergic synapses. wikipedia.orgnih.gov The development of synthetic substrates was necessary to create reliable and reproducible methods for quantifying this enzymatic activity in research and clinical diagnostics.

This compound was synthesized and explored as part of a broader effort to find ideal substrates for cholinesterase assays. nju.edu.cn Like other thiocholine (B1204863) esters such as acetylthiocholine (B1193921) (ATCh), its hydrolysis by AChE produces a thiol compound, thiocholine. researchgate.net This product can then react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a yellow-colored anion that can be quantified spectrophotometrically. researchgate.netresearchgate.net This colorimetric method provides a simple and effective way to monitor the rate of the enzymatic reaction. ontosight.ai

The validation of this compound as a substrate involves demonstrating its specificity and efficiency. AChE hydrolyzes acetylcholine at the highest rate, but it also acts on other choline (B1196258) esters, including acetyl-beta-methylcholine, though typically more slowly. nju.edu.cn In contrast, another major cholinesterase, butyrylcholinesterase (BChE), preferentially hydrolyzes longer-chain esters like butyrylcholine (B1668140) and has almost no influence on acetyl-beta-methylcholine. nju.edu.cn The specificity of substrates like this compound is crucial for distinguishing between AChE and BChE activity in biological samples that may contain both enzymes. nih.gov While many thiocholine esters are unstable in aqueous solutions, careful preparation and storage allow for their effective use in these assays. google.com

Table 1: Comparison of Common Cholinesterase Substrates This table provides a comparative overview of different substrates used in cholinesterase assays.

| Substrate | Enzyme Preference | Typical Assay Method | Notes |

|---|---|---|---|

| Acetylcholine | Acetylcholinesterase (AChE) | Mass Spectrometry, pH-stat | The natural substrate; its hydrolysis product (choline) is more difficult to detect directly in simple lab assays. researchgate.net |

| This compound | Acetylcholinesterase (AChE) | Colorimetric (with DTNB) | A synthetic thio-ester designed for ease of detection in enzyme activity assays. ontosight.ainju.edu.cn |

| Acetylthiocholine (ATCh) | Both AChE and BChE | Colorimetric (with DTNB) | A widely used thio-ester substrate; less specific for AChE compared to some other variants. google.com |

| Butyrylthiocholine (BTCh) | Butyrylcholinesterase (BChE) | Colorimetric (with DTNB) | Considered one of the most specific substrates for determining BChE activity. google.com |

| Propionylthiocholine | Both AChE and BChE | Colorimetric (with DTNB) | Hydrolyzed by both major cholinesterases. nju.edu.cngoogle.com |

Utilization as a Tool Compound for Probing Cholinergic Signaling Pathways

Beyond simply measuring enzyme activity, this compound serves as a tool to investigate the complex mechanisms of cholinergic signaling. Cholinergic pathways are fundamental to numerous brain functions, modulating neuronal excitability, synaptic transmission, and network coordination, which in turn influence behaviors related to attention, reward, and cognition. nih.govmdpi.com

Because this compound acts as a substrate for AChE but is not a neurotransmitter itself, it allows researchers to study the enzymatic component of the cholinergic system in isolation. ontosight.ai For instance, by using this substrate, scientists can assess the baseline AChE activity in different brain regions or cell types. This information is crucial for understanding how the capacity to degrade acetylcholine varies and how it might be altered in different physiological or pathological states. nih.govnih.gov This approach helps to build a more complete picture of how acetylcholine levels are regulated and the consequences of that regulation for neuronal network function. nih.gov

Application in the Characterization of Cholinesterase Inhibitors and Drug Design

A major application of this compound is in the screening and characterization of cholinesterase inhibitors. nih.gov These inhibitors are compounds that block the action of AChE, leading to an increase in the level and duration of acetylcholine in the synaptic cleft. nih.govmdpi.com This mechanism is the basis for several drugs used to treat conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease, myasthenia gravis, and glaucoma. nih.govnih.govmdpi.com

In drug discovery, high-throughput screening assays are used to test large libraries of chemical compounds for their ability to inhibit AChE. nih.gov this compound is an ideal substrate for these assays because its reaction with AChE provides a stable and easily measurable signal. ontosight.airesearchgate.net By adding a potential inhibitor to the reaction mixture, researchers can quantify the extent to which the hydrolysis of this compound is slowed or stopped. This allows for the determination of key pharmacological parameters, such as the inhibitor's potency (often expressed as an IC50 value). The reliability of the substrate is paramount for comparing the efficacy of different potential drug candidates and for guiding the design of new, more effective inhibitors. nih.gov

Experimental Studies in Neuropharmacology and Neurobiology

In the fields of neuropharmacology and neurobiology, this compound is used in a variety of experimental contexts to explore the function of the cholinergic system. For example, studies have used this substrate for the fine structural localization of acetylcholinesterase in tissues like the spinal cord, providing insights into where the enzyme is concentrated within the cellular architecture. nih.gov

These assays are also fundamental in preclinical studies investigating neurodegenerative diseases. Research on Alzheimer's disease, for example, often involves measuring AChE activity in brain tissue from animal models to understand how the disease progresses and to test the efficacy of potential treatments. mdpi.com Similarly, toxicological studies may use this compound to assess how environmental toxins or drugs of abuse affect the cholinergic system. By providing a standardized method for measuring AChE activity, the substrate facilitates the comparison of results across different studies and models.

Exploration in Agricultural Pest Control Strategies Targeting Insect Cholinergic Systems

The cholinergic system is a primary target for a major class of insecticides, including organophosphates and carbamates. nih.gov These pesticides function by inhibiting AChE in insects, leading to an overstimulation of their nervous system, paralysis, and death. researchgate.netnih.gov The development and monitoring of these pesticides rely on assays that can accurately measure their inhibitory effect on the target enzyme.

This compound is employed in entomological research to assess the potency of new insecticidal compounds against insect AChE. Furthermore, these assays are crucial for studying the development of insecticide resistance. Some insect populations evolve mutations in their AChE enzyme that make it less susceptible to inhibition by certain pesticides. By measuring the inhibition of AChE activity from resistant and susceptible insect strains using this compound as the substrate, researchers can quantify the degree of resistance and investigate the underlying molecular mechanisms. This knowledge is vital for developing sustainable pest management strategies and for designing new insecticides that can overcome existing resistance. researchgate.net

State of the Art Analytical Methodologies for Detection and Characterization

Spectrophotometric Assays (e.g., Ellman Method) for Enzymatic Activity Measurement

Spectrophotometric assays are a cornerstone for measuring the activity of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), for which acetyl-beta-(methylthio)choline can serve as a substrate. These methods are valued for their simplicity, cost-effectiveness, and ease of automation.

The most prominent of these is the Ellman method. This assay utilizes a chromogenic disulfide reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). When this compound is hydrolyzed by a cholinesterase, it releases beta-(methylthio)choline. The thiol group of this product then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that absorbs strongly at 412 nm. The rate of color formation is directly proportional to the enzymatic activity.

This compound is particularly useful as a substrate in these assays because its spontaneous hydrolysis rate is significantly lower than that of acetylcholine (B1216132), leading to lower background noise and improved assay sensitivity. ontosight.ai Variations of this colorimetric assay are widely used for screening potential cholinesterase inhibitors, which are identified by a reduction in the rate of yellow color development. ontosight.ai The fundamental reaction provides a robust and reliable means to assess enzyme kinetics and inhibition.

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation and precise quantification of this compound from complex biological matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful tools in this domain.

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of choline (B1196258) esters. helixchrom.com Due to the polar nature of this compound, different HPLC modes can be employed for its separation. acs.org

Normal-Phase (NP-HPLC): This technique uses a polar stationary phase (like silica) and a non-polar mobile phase. It is well-suited for separating highly polar compounds like choline and its derivatives. mit.edu Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation of multiple choline metabolites in a single run. mit.edu

Reversed-Phase (RP-HPLC): While less common for such polar analytes, RP-HPLC can be used with ion-pairing reagents. These reagents are added to the mobile phase to form a neutral complex with the charged analyte, allowing it to be retained on a non-polar C18 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative that uses a polar stationary phase with a high concentration of an organic solvent (like acetonitrile) in the mobile phase. It provides excellent retention and separation for very polar compounds like choline esters. helixchrom.com

Detection in HPLC can be achieved through various means, including UV-Vis detectors (if the molecule has a suitable chromophore), refractive index detectors, or, more commonly for non-chromophoric analytes, by coupling to other detectors like mass spectrometers or using post-column derivatization to create a detectable product. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. acs.org

The combination of liquid chromatography with mass spectrometry (LC-MS) represents the gold standard for the sensitive and specific quantification of this compound. LC separates the compound from interfering matrix components, after which the mass spectrometer provides detection based on its unique mass-to-charge ratio (m/z).

Tandem mass spectrometry (LC-MS/MS) enhances specificity and sensitivity even further. In this technique, a precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for highly confident identification and quantification, even at very low concentrations in complex samples like tissue extracts or plasma. nih.gov The development of LC-MS/MS methods has been crucial for detailed metabolic studies involving choline and its various esters. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and molecular interactions of this compound. nih.gov While not typically used for routine quantification due to lower sensitivity compared to MS, NMR is invaluable for structural confirmation and for studying how the molecule interacts with its target enzymes. nih.gov

By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) in ¹H and ¹³C NMR spectra, researchers can confirm the identity and purity of synthesized this compound. guidechem.com Furthermore, NMR can be used to investigate the binding of this substrate to the active site of cholinesterases. nih.gov Changes in the NMR spectrum of the substrate or the enzyme upon binding can reveal which parts of the molecules are involved in the interaction, providing insights into the binding mode and the conformational changes that occur during the enzymatic process. nih.govnih.gov

Enzyme Immunoassays and Automated Analytical Platforms

While specific enzyme-linked immunosorbent assays (ELISAs) for this compound itself are not commonly reported, the principles of immunoassays are applied in related automated analytical systems for cholinesterase activity. Automated platforms often integrate the spectrophotometric principles of the Ellman method into a high-throughput format. nih.govresearchgate.net

These systems use robotic units for sample and reagent handling, coupled with flow-injection analysis (FIA) or microfluidic devices for precise mixing and detection. nih.govosti.gov Such automation allows for smaller sample and reagent volumes, rapid analysis of numerous samples, and high reproducibility. researchgate.net These platforms can be used to screen large libraries of compounds for cholinesterase inhibition or to monitor enzyme activity in clinical or environmental samples, often using substrates like this compound or its analogs. nih.gov The development of microfluidic "lab-on-a-chip" devices for cholinesterase assays represents a significant advancement, offering portability and even greater speed and efficiency. osti.gov

Data Tables

Table 1: Key Physicochemical Properties of this compound Iodide

| Property | Value |

| Molecular Formula | C₈H₁₈INOS |

| Molecular Weight | 303.202 g/mol |

| Monoisotopic Mass | 303.01538 u |

| Topological Polar Surface Area | 42.4 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Acceptor Count | 3 |

| Heavy Atom Count | 12 |

| CAS Number | 1866-17-7 |

| Source: Data compiled from available chemical databases. guidechem.com |

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Primary Application | Advantages | Limitations |

| Spectrophotometry (Ellman Method) | Colorimetric detection of thiol product after enzymatic hydrolysis. | Measurement of cholinesterase activity. | Simple, cost-effective, high-throughput. | Indirect detection, potential for interference. |

| HPLC | Chromatographic separation based on polarity. | Quantification and separation from metabolites. mit.edunih.gov | High resolution, versatile detection modes. acs.org | Requires derivatization for some detectors. |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Highly specific and sensitive quantification in complex matrices. nih.gov | Gold standard for specificity and sensitivity. | High instrument cost, requires expertise. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation and binding interaction studies. nih.govnih.gov | Provides detailed structural information, non-destructive. | Lower sensitivity, not ideal for trace quantification. |

| Automated Platforms | Robotic integration of spectrophotometric or other assays. | High-throughput screening of enzyme activity and inhibition. nih.govresearchgate.net | Fast, reproducible, low sample volume. osti.gov | High initial equipment cost. |

Integration Within Broader Cholinergic System Research and Metabolic Pathways

Acetyl-beta-(methylthio)choline as a Model Compound for Thiocholine (B1204863) Ester Research and Analogs

This compound serves as a significant tool compound in pharmacological research, particularly in the study of cholinergic signaling pathways and enzyme kinetics. smolecule.com As a synthetic derivative of acetylcholine (B1216132), its structural modifications, specifically the inclusion of a methylthio group at the beta position, provide a unique profile for investigating the interactions between ligands and cholinergic receptors and enzymes. smolecule.com Its use in biochemical assays is well-established, especially for measuring the activity of cholinesterases and for evaluating the efficacy of potential inhibitors. smolecule.com

The compound's distinct reactivity profile among thiocholine esters makes it a valuable model for research. For instance, it is hydrolyzed more efficiently by butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE), offering a means to differentiate the activity of these two important enzymes. smolecule.com This characteristic is crucial in designing experiments to understand the specific roles of each cholinesterase subtype in both physiological and pathological contexts. Research into the synthesis of various thiocholine esters, including those derived from amino acids and peptides, further expands the toolkit for pharmacological studies, allowing for the exploration of structure-activity relationships within this class of compounds. researchgate.net The insights gained from studying this compound and its analogs contribute to the design of new therapeutic agents targeting the cholinergic system. smolecule.com

Table 1: Research Applications of this compound

| Research Area | Application | Significance |

|---|---|---|

| Pharmacological Research | Tool compound for studying cholinergic signaling. | Helps elucidate the mechanisms of neurotransmission. smolecule.com |

| Enzyme Kinetics | Substrate in assays for cholinesterase activity. | Allows for the evaluation of enzyme inhibitors and differentiation between AChE and BChE activity. smolecule.com |

| Neuroscience Studies | Investigated for its effects on synaptic transmission. | Provides insights into neuropharmacology and the potential modulation of neuronal communication. smolecule.com |

| Drug Design | Model compound for designing novel cholinergic agents. | Its structure-activity profile informs the development of new therapeutic compounds. smolecule.com |

Interconnections with Acetylcholine Biosynthesis and Degradation Pathways

The metabolism of cholinergic neurons is centered around the synthesis and degradation of acetylcholine (ACh). This process is critically dependent on the enzyme choline (B1196258) acetyltransferase (ChAT), which catalyzes the synthesis of ACh from choline and acetyl-coenzyme A (acetyl-CoA). nih.govwikipedia.orgtaylorandfrancis.com ChAT is considered the most specific marker for identifying cholinergic neurons. nih.gov The synthesized ACh is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT). nih.gov this compound, as a structural analog of ACh, interacts with this system, primarily by acting as a substrate for the degradative enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). smolecule.com

Altered choline metabolism is a recognized hallmark of certain cancers, including glioblastoma. researchgate.net This metabolic reprogramming often leads to elevated levels of choline-containing compounds, which can be detected using techniques like proton magnetic resonance spectroscopy (1H-MRS). nih.govnih.gov In glioblastoma, a typical metabolic profile shows an increased total choline (tCho) peak and a reduced N-acetyl-aspartate (NAA) peak. nih.govnih.gov The elevated tCho is thought to reflect increased membrane synthesis and turnover in rapidly proliferating tumor cells. nih.govismrm.org

Studies on rodent glioblastoma models have shown high uptake of exogenous choline into the tumor, indicating active choline metabolism. ismrm.orgfrontiersin.org Research into inhibiting key enzymes in choline pathways, such as choline kinase (ChoK), is an active area of anti-cancer therapy development. nih.gov The use of choline analogs in research helps to probe these altered metabolic pathways. By understanding how compounds structurally related to choline are processed in cancer cells, researchers can gain insights into the specific enzymatic dysregulations that drive the disease. This knowledge is vital for developing targeted therapies that exploit the metabolic vulnerabilities of cancer cells. nih.govmdpi.commdpi.com The Cho/NAA ratio, as measured by MRS, is considered a sensitive marker for tumor growth and infiltration and correlates with patient prognosis. nih.govresearchgate.net

Influence on Methyl Group Metabolism and One-Carbon Cycle Research

Choline is a critical nutrient in one-carbon metabolism, a set of interconnected biochemical pathways essential for cellular function. researchgate.netnih.govnih.gov These pathways are responsible for the transfer of one-carbon units (methyl groups), which are vital for the synthesis of nucleotides, lipids, and proteins, as well as for epigenetic regulation through DNA and histone methylation. nih.govnih.govmthfrsupport.com.au As a derivative of choline, this compound is intrinsically linked to these metabolic processes.

Choline contributes to the one-carbon pool primarily through its oxidation to betaine. nih.govmthfrsupport.com.au Betaine then serves as a methyl donor in the methionine cycle, where it transfers a methyl group to homocysteine to regenerate methionine. nih.govnih.govtavernarakislab.gr This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govresearchgate.net The regenerated methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions in the cell. researchgate.netnih.govnih.govresearchgate.net Therefore, the availability and metabolism of choline and its derivatives can significantly influence the cell's methylation potential. nih.gov Research into how different choline compounds are metabolized provides a deeper understanding of the regulation and integration of the folate and methionine cycles, which are central to cellular health and disease. tavernarakislab.grresearchgate.netnih.govplos.orgplos.org

Comparative Pharmacological Profiling with Other Cholinergic Ligands in Research Settings

This compound's pharmacological profile is often compared with other cholinergic ligands to understand its specific properties and utility in research. Cholinergic agonists are broadly categorized as direct-acting agents, which bind directly to cholinergic receptors, and indirect-acting agents, which increase the availability of acetylcholine. nih.gov

Direct-acting agonists include choline esters like acetylcholine, methacholine, and carbachol, as well as alkaloids like pilocarpine. nih.gov this compound falls into the category of choline esters and is known to mimic some of the actions of acetylcholine, though with differing efficacy and potency. smolecule.com A key distinguishing feature is its differential hydrolysis by cholinesterases; it is a more efficient substrate for butyrylcholinesterase (BChE) than for acetylcholinesterase (AChE). smolecule.com This contrasts with acetylcholine, which is rapidly hydrolyzed by AChE. Other compounds, like carbachol, are resistant to hydrolysis by either enzyme. These differences in metabolic stability and receptor interaction are fundamental to their use in experimental pharmacology to selectively stimulate or probe parts of the cholinergic system. nih.govmdpi.com

Table 2: Comparative Profile of Selected Cholinergic Agonists

| Compound | Type | Primary Mechanism of Action | Susceptibility to Cholinesterases | Key Research Use |

|---|---|---|---|---|

| Acetylcholine | Choline Ester | Agonist at muscarinic and nicotinic receptors. nih.govneuropedia.net | Rapidly hydrolyzed by AChE. mdpi.com | Endogenous neurotransmitter; experimental standard. nih.gov |

| This compound | Thiocholine Ester | Agonist at cholinergic receptors. smolecule.com | Hydrolyzed more efficiently by BChE than AChE. smolecule.com | Differentiating cholinesterase activity; model thiocholine ester. smolecule.comnju.edu.cn |

| Carbachol | Choline Ester | Agonist at muscarinic and nicotinic receptors. nih.gov | Poor substrate; resistant to hydrolysis. mdpi.com | Long-acting experimental tool due to metabolic stability. nih.gov |

| Methacholine | Choline Ester | Primarily muscarinic receptor agonist. nih.gov | Hydrolyzed by AChE, but more slowly than acetylcholine. | Used in bronchial challenge tests. |

| Pilocarpine | Alkaloid | Primarily muscarinic receptor agonist. nih.govmdpi.com | Not a substrate for cholinesterases. | Used in ophthalmology and to induce sweating. nih.gov |

| Epibatidine | Alkaloid | Potent nicotinic receptor agonist. doi.org | Not a substrate for cholinesterases. | High-affinity research ligand for nAChRs. doi.org |

Emerging Research Directions and Future Prospects for Acetyl Beta Methylthio Choline Studies

Advancements in the Design of Novel Cholinergic Probes for Basic Research

The development of precise molecular probes is critical for elucidating the complex roles of the cholinergic system. Historically, enzyme substrates like Acetyl-beta-(methylthio)choline have been instrumental. For instance, its use as a substrate in fine structural localization studies of acetylcholinesterase has helped visualize where acetylcholine (B1216132) is hydrolyzed in tissues. ebi.ac.uk However, the demand for probes with higher sensitivity, specificity, and the ability to monitor dynamic changes in living systems has driven significant innovation beyond these classical tools.

A major advancement is the creation of genetically encoded sensors. Researchers have optimized GPCR-activation-based (GRAB) sensors for acetylcholine (ACh), resulting in probes with substantially improved sensitivity and reduced downstream cellular signaling. nih.gov These sensors, such as the GRAB_ACh3.0, can detect acetylcholine dynamics with subsecond kinetics in specific brain regions of living organisms. nih.govaddgene.org This technology allows for the direct visualization of neurotransmitter release during specific behaviors, a feat unattainable with traditional substrates.

Another promising frontier is the development of hyperpolarized molecular probes for use with magnetic resonance spectroscopy (MRS). nih.gov A stable-isotope labeled choline (B1196258) analog has been developed that can be hyperpolarized to significantly increase its signal. nih.gov This allows researchers to follow its metabolic conversion into acetylcholine in real-time within the brain. nih.gov Such probes offer a non-invasive window into the synthesis of acetylcholine, providing insights into the metabolic pathways that tool compounds like this compound could help dissect. nih.gov These advanced probes represent a shift from static localization to the dynamic, real-time measurement of cholinergic activity in vivo.

Identification of Unexplored Biological Roles and Molecular Targets in Non-Mammalian Systems

The cholinergic signaling system is phylogenetically ancient and not exclusive to mammals. Acetylcholine and its associated enzymes and receptors are found in a vast array of organisms, including bacteria, fungi, and primitive plants, where they predate the evolution of the nervous system. nih.gov This widespread presence suggests that the system may have fundamental biological roles that are yet to be fully understood. Non-mammalian model organisms offer a unique opportunity to explore these non-canonical functions.

Research in transgenic flies has utilized genetically encoded ACh sensors to reveal compartmentalized acetylcholine signals in the olfactory center in response to stimuli like odors. nih.gov This demonstrates the functional conservation of cholinergic signaling in insects and provides a powerful model for studying its role in sensory processing. Similarly, studies on the acetylcholine binding protein from snails have provided critical structural insights into how ligands like acetylcholine interact with their receptors. nih.gov The inhibition of choline acetyltransferase, the enzyme that synthesizes acetylcholine, has been studied in bacteria such as Lactobacillus, highlighting the potential for discovering novel regulatory mechanisms outside of the animal kingdom. nih.gov

Given that this compound is a known substrate for cholinesterases, it could be employed as a research tool to investigate the activity and distribution of these enzymes in such non-mammalian systems. ebi.ac.uk By studying how this compound is processed, researchers could uncover unique metabolic pathways or enzymatic functions, contributing to a broader understanding of the evolutionary and biological diversity of the cholinergic system.

| Non-Mammalian System | Cholinergic Component Studied | Research Focus |

| Transgenic Flies (Drosophila) | Acetylcholine Signaling | In vivo monitoring of ACh release in the olfactory center during sensory stimulation. nih.govnih.gov |

| Snail (Lymnaea stagnalis) | Acetylcholine Binding Protein | Structural analysis of ligand-receptor interactions. nih.gov |

| Bacteria (Lactobacillus) | Choline Acetyltransferase | Inhibition and characterization of the acetylcholine synthesis enzyme. nih.gov |

| Sea Urchin, Chick | Acetylcholine | Role as a morphogen in controlling cell migration during embryogenesis. nih.gov |

Methodological Innovations in Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate measurement of this compound and related compounds is essential for quantitative biological studies. Recent years have seen significant progress in analytical methodologies, moving towards techniques that offer enhanced sensitivity and specificity for detecting quaternary amines like acetylcholine and its analogs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of choline and its esters. researchgate.netnist.gov This method provides high specificity due to its ability to select for both a parent ion and a specific fragment ion, minimizing interference from complex biological matrices. researchgate.net A particularly effective approach for small, polar molecules like acetylcholine is Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and separation, often in less than three minutes. nih.gov

Other advanced techniques include high-pressure liquid chromatography with electrochemical detection (HPLC-ED). ebi.ac.uk This method involves separating the compounds and then using an enzymatic reaction to produce a detectable substance, like hydrogen peroxide, which is then measured electrochemically. ebi.ac.uk For ultimate sensitivity, methods combining HPLC with electrospray ionization mass spectrometry have achieved detection limits at the femtomole (30 fmol) and even femtogram (200 fg) level, allowing for the quantification of minute amounts of acetylcholine in samples like brain microdialysates. nih.govaddgene.org These robust and sensitive methods are directly applicable to the analysis of this compound, enabling precise quantification in diverse biological samples and facilitating detailed pharmacokinetic and metabolic studies.

| Analytical Technique | Principle | Key Advantages |

| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | High specificity and sensitivity; robust for complex matrices. researchgate.netnist.gov |

| HILIC | Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase to retain polar analytes. | Ideal for retaining and separating small, polar quaternary amines; rapid analysis times. nih.gov |

| HPLC-ED | Chromatographic separation followed by post-column enzymatic reaction and electrochemical detection. | Sensitive and replicable for measuring acetylcholine and choline in brain tissue. ebi.ac.uk |

| HPLC-ESI-MS | High-performance liquid chromatography coupled with electrospray ionization mass spectrometry. | Extremely high sensitivity, with detection limits in the femtomole and femtogram range. nih.govaddgene.org |

| GC-MS | Gas chromatography-mass spectrometry. | Provides sensitive and reproducible measurement of choline and its various metabolites. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing Acetyl-beta-(methylthio)choline to ensure high purity and yield?

- Methodological Answer :

- Synthesis : Use nucleophilic substitution or esterification reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity, and mass spectrometry (MS) for molecular weight validation. Purity can be assessed using HPLC with a UV detector (λ = 210–220 nm for thioether bonds) .

- Yield Optimization : Conduct fractional crystallization or column chromatography for purification. Track yield variations by adjusting solvent polarity and reaction time .

Q. How can researchers accurately quantify this compound in biological matrices while minimizing interference from endogenous compounds?

- Methodological Answer :

- Sample Preparation : Deproteinize samples using cold acetone or acetonitrile. Centrifuge at 10,000 × g for 15 minutes to remove particulates .

- Assay Design : Use enzymatic assays (e.g., choline oxidase/peroxidase systems) with specificity for the thioether moiety. Validate against a standard curve (0.1–100 µM) and include a sample background control to subtract nonspecific signals .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) cartridges to isolate the compound. Confirm recovery rates (≥85%) using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of this compound across different experimental systems?

- Methodological Answer :

- Data Reconciliation : Compare kinetic parameters (e.g., , ) under standardized conditions (pH 7.4, 37°C). Normalize data using protein concentration (Bradford assay) and enzyme activity (units/mg) .

- Source of Variability : Assess buffer composition (e.g., Tris vs. phosphate buffers) and ionic strength, which may alter enzyme conformation. Use stopped-flow spectroscopy to measure real-time hydrolysis .

- Statistical Analysis : Apply ANOVA or mixed-effects models to identify significant outliers. Report confidence intervals (95%) to quantify uncertainty .

Q. What strategies are effective for integrating quantitative structure-activity relationship (QSAR) models with experimental data to predict this compound’s reactivity in novel biochemical pathways?

- Methodological Answer :

- Descriptor Selection : Use Hammett substituent constants () to model electronic effects of the methylthio group. Incorporate steric parameters (Taft’s ) for steric hindrance analysis .

- Model Validation : Split datasets into training (70%) and validation (30%) subsets. Calculate cross-validated (>0.7) and root mean square error (RMSE) to assess predictive power .

- Experimental Cross-Check : Synthesize analogs with varying substituents and compare observed vs. predicted reaction rates (e.g., acetylcholinesterase inhibition) .

Methodological and Reproducibility Considerations

Q. How should researchers design a reproducible assay for studying this compound’s interaction with lipid bilayers?

- Methodological Answer :

- Liposome Preparation : Form unilamellar vesicles using phosphatidylcholine via extrusion (100 nm pores). Confirm bilayer integrity using dynamic light scattering (DLS) .

- Interaction Analysis : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes. Include negative controls (vesicles without the compound) .

- Data Reporting : Document temperature, lipid-to-compound molar ratios, and equilibration time (≥30 minutes) to ensure reproducibility .

Q. What systematic review protocols are recommended for synthesizing conflicting data on this compound’s pharmacokinetic properties?

- Methodological Answer :

- Literature Screening : Use PRISMA guidelines to identify studies via PubMed/Scopus with keywords: “this compound” AND (“pharmacokinetics” OR “bioavailability”). Exclude non-peer-reviewed sources .

- Risk of Bias Assessment : Apply ROBINS-I tool to evaluate confounding variables (e.g., dosing regimens, animal models). Stratify studies by methodology (e.g., in vitro vs. in vivo) .

- Meta-Analysis : Use random-effects models in RevMan software to pool half-life () and volume of distribution () data. Report heterogeneity via statistics .

Data Analysis and Interpretation

Q. How can researchers statistically validate the significance of this compound’s dose-response effects in neuropharmacological studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀ values with 95% confidence intervals .

- Outlier Handling : Use Grubbs’ test (α = 0.05) to exclude outliers. Perform sensitivity analysis to confirm robustness .

- Multiplicity Adjustment : Apply Bonferroni correction when comparing multiple dose groups to control Type I errors .

Tables for Methodological Reference

Table 1 : Key Steps for Quantifying this compound in Biological Samples

Table 2 : QSAR Descriptors for Predicting Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.